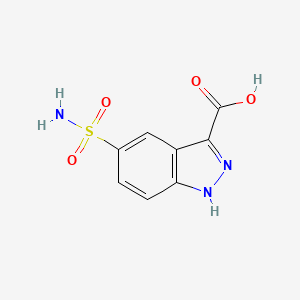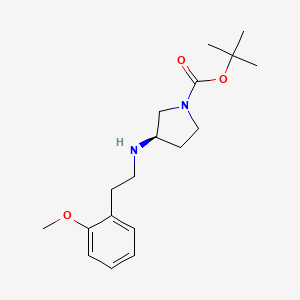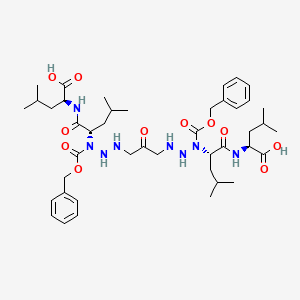
1,3-Bis-(Z-Leu-Leu)-diaminoacetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis-(Z-Leu-Leu)-diaminoacetone involves the coupling of benzyloxycarbonyl-L-leucyl-L-leucine (Z-Leu-Leu) with diaminoacetone. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis-(Z-Leu-Leu)-diaminoacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
1,3-Bis-(Z-Leu-Leu)-diaminoacetone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and peptide chemistry.
Biology: Serves as an inhibitor for signal peptide peptidase, making it useful in studying protein processing and signaling pathways.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3-Bis-(Z-Leu-Leu)-diaminoacetone involves its role as an inhibitor for signal peptide peptidase. The compound binds to the active site of the enzyme, preventing it from cleaving signal peptides. This inhibition disrupts the normal processing and maturation of proteins, affecting various cellular pathways and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis-(Z-Leu-Leu)-diaminoethane: Similar structure but with an ethane backbone instead of acetone.
1,3-Bis-(Z-Leu-Leu)-diaminoethanol: Contains an ethanol backbone.
1,3-Bis-(Z-Leu-Leu)-diaminoacetic acid: Features an acetic acid backbone.
Uniqueness
1,3-Bis-(Z-Leu-Leu)-diaminoacetone is unique due to its specific inhibitory action on signal peptide peptidase. Its structure allows for effective binding to the enzyme’s active site, making it a valuable tool in biochemical research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C43H66N8O11 |
|---|---|
Poids moléculaire |
871.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[3-[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylbutyl]amino]-4-methyl-1-oxopentan-2-yl]-phenylmethoxycarbonylamino]hydrazinyl]-2-oxopropyl]hydrazinyl]-phenylmethoxycarbonylamino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C43H66N8O11/c1-27(2)19-34(40(55)56)46-38(53)36(21-29(5)6)50(42(59)61-25-31-15-11-9-12-16-31)48-44-23-33(52)24-45-49-51(43(60)62-26-32-17-13-10-14-18-32)37(22-30(7)8)39(54)47-35(41(57)58)20-28(3)4/h9-18,27-30,34-37,44-45,48-49H,19-26H2,1-8H3,(H,46,53)(H,47,54)(H,55,56)(H,57,58)/t34-,35-,36-,37-/m0/s1 |
Clé InChI |
DSAQIPNHPXOMGS-BQYLNSIHSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N(C(=O)OCC1=CC=CC=C1)NNCC(=O)CNNN([C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CC(C)C)N(C(=O)OCC1=CC=CC=C1)NNCC(=O)CNNN(C(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13029403.png)
![5-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029409.png)

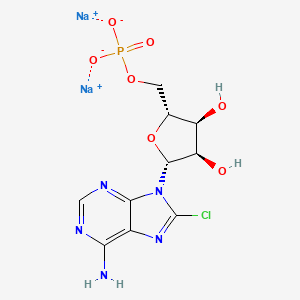
![3-(4-((2,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029428.png)

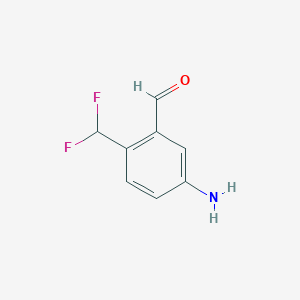
![3-Chloro-4-methoxybenzo[d]isoxazole](/img/structure/B13029450.png)
![4-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029452.png)
![N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B13029460.png)
![Methyl 2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13029461.png)

